BenchChemオンラインストアへようこそ!

PAR-4 (1-6) (mouse)

Platelet aggregation PAR4 pharmacology Receptor activation potency

PAR-4 (1-6) (mouse), sequence GYPGKF (Gly-Tyr-Pro-Gly-Lys-Phe), is a synthetic hexapeptide corresponding to the first six amino acids of the proteolytically revealed N-terminal tethered ligand of murine protease-activated receptor 4 (PAR4). With a molecular weight of 667.75 Da and formula C₃₃H₄₅N₇O₈, this peptide serves as a PAR4-selective agonist that mimics the endogenous tethered ligand exposed upon thrombin cleavage of the receptor.

Molecular Formula C33H45N7O8
Molecular Weight 667.8 g/mol
CAS No. 213018-42-9
Cat. No. B1638776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR-4 (1-6) (mouse)
CAS213018-42-9
Molecular FormulaC33H45N7O8
Molecular Weight667.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C33H45N7O8/c34-15-5-4-9-24(30(44)39-26(33(47)48)18-21-7-2-1-3-8-21)37-29(43)20-36-31(45)27-10-6-16-40(27)32(46)25(38-28(42)19-35)17-22-11-13-23(41)14-12-22/h1-3,7-8,11-14,24-27,41H,4-6,9-10,15-20,34-35H2,(H,36,45)(H,37,43)(H,38,42)(H,39,44)(H,47,48)/t24-,25-,26-,27-/m0/s1
InChIKeyYWKCHHPUNVWBBC-FWEHEUNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR-4 (1-6) (mouse) (CAS 213018-42-9) — Native Murine PAR4 Tethered Ligand Peptide for Protease-Activated Receptor 4 Research


PAR-4 (1-6) (mouse), sequence GYPGKF (Gly-Tyr-Pro-Gly-Lys-Phe), is a synthetic hexapeptide corresponding to the first six amino acids of the proteolytically revealed N-terminal tethered ligand of murine protease-activated receptor 4 (PAR4) [1]. With a molecular weight of 667.75 Da and formula C₃₃H₄₅N₇O₈, this peptide serves as a PAR4-selective agonist that mimics the endogenous tethered ligand exposed upon thrombin cleavage of the receptor . The free acid form (GYPGKF-OH, CAS 213018-42-9) is the base compound; an amidated variant (GYPGKF-NH₂, CAS 245443-52-1) and the Ala¹-substituted analog AYPGKF are also commonly used in PAR4 research. In mice, PAR4 functions alongside PAR3 as the principal thrombin receptor system in platelets, making this native-sequence peptide an essential tool for studies requiring physiological fidelity to endogenous PAR4 activation mechanisms [1].

Why PAR-4 (1-6) (mouse) Cannot Be Interchanged with Other PAR4 Activating Peptides — Evidence from Quantitative Pharmacology


PAR4 tethered ligand peptides are not functionally interchangeable. A single amino acid substitution at position 1 (Gly → Ala, producing AYPGKF) increases agonist potency by approximately 2.7-fold in rat platelet aggregation (EC₅₀ ~15 μM vs ~40 μM for GYPGKF) and, critically, enables the peptide to achieve thrombin-equivalent maximal responses that the native GYPGKF sequence cannot elicit [1]. Furthermore, the human ortholog sequence GYPGQV differs at positions 5–6 (KF → QV), yielding distinct potency profiles across tissue and species contexts [2]. Researchers selecting a generic 'PAR4 agonist peptide' without attention to sequence identity risk obtaining either supraphysiological activation (AYPGKF) or inadequate species-matched signaling (human GYPGQV in mouse systems). The following quantitative evidence guide details exactly where PAR-4 (1-6) (mouse) GYPGKF stands relative to each comparator.

PAR-4 (1-6) (mouse) — Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Comparators


GYPGKF vs AYPGKF: 2.7-Fold Lower Potency in Rat Platelet Aggregation — Defining the Native Baseline for PAR4 Activation

In a direct head-to-head rat platelet aggregation assay, the native mouse PAR4 tethered ligand peptide GYPGKF-NH₂ exhibited an EC₅₀ of approximately 40 μM, while the Ala¹-substituted analog AYPGKF-NH₂ was 2.7-fold more potent with an EC₅₀ of approximately 15 μM. The reverse human PAR4 sequence VQGPYG-NH₂ and the PAR1 agonist SFLLR-NH₂ failed to induce aggregation at any tested concentration [1]. This quantitative difference establishes GYPGKF as the appropriate baseline agonist when native-potency PAR4 activation is required, while AYPGKF represents a gain-of-function analog.

Platelet aggregation PAR4 pharmacology Receptor activation potency

GYPGKF Fails to Achieve Thrombin-Equivalent Maximal Efficacy — Unlike AYPGKF, Which Matches Thrombin Response Magnitude

A structure-activity analysis directly comparing GYPGKF and AYPGKF demonstrated that GYPGKF elicits only submaximal PAR4-mediated responses and cannot match the magnitude of thrombin-induced activation. In contrast, AYPGKF was approximately 10-fold more potent than GYPGKF and, uniquely, achieved PAR4-mediated responses comparable in magnitude to those elicited by thrombin [1]. This efficacy ceiling is an intrinsic property of the native GYPGKF sequence, not a concentration artifact. Additionally, AYPGKF was shown to activate and desensitize PAR4 in platelets and, like thrombin, trigger phosphoinositide hydrolysis but not inhibition of adenylyl cyclase, confirming its fidelity to thrombin-like PAR4 coupling to Gq but not Gi [1].

PAR4 signaling Maximal efficacy Thrombin receptor

PAR4-Selective Activation Confirmed — No Cross-Reactivity with PAR1 or PAR2 at Concentrations up to 800 μM

In parallel studies using both the mouse (GYPGKF-NH₂, GKF-NH₂) and human (GYPGQV-NH₂, GQV-NH₂) PAR4-activating peptides, neither peptide activated or desensitized PAR1 or PAR2 at concentrations up to 800 μM. This was tested in PAR1/PAR2-bearing human HEK cells (calcium signaling readout) and in rat KNRK cells expressing either rat or human PAR2 [1]. Both PAR4-APs produced endothelium-dependent nitric oxide-mediated relaxation of preconstricted rat aorta and contraction of rat gastric longitudinal muscle with identical potencies (EC₅₀ 300–400 μM). The PAR4-AP potencies were 20- to 150-fold lower than that of the receptor-selective PAR1-AP TFLLR-NH₂ in the same tissue preparations, further confirming the absence of PAR1 cross-talk [1]. This contrasts with certain position-2-substituted analogs (e.g., Phe or p-fluorophenylalanine at position 2), which can activate both PAR1 and PAR4, demonstrating that the native Tyr² residue in GYPGKF is a key determinant of PAR4 selectivity [2].

PAR4 selectivity Receptor specificity Calcium signaling

Mouse (GYPGKF) vs Human (GYPGQV) PAR-4 (1-6): Species-Specific Sequence Identity Dictates Model System Appropriateness

The mouse PAR-4 (1-6) sequence GYPGKF differs from the human PAR-4 (1-6) sequence GYPGQV at positions 5 and 6 (Lys-Phe vs Gln-Val). In rat vascular and gastric tissue assays, mouse GYPGKF-NH₂ and human GYPGQV-NH₂ exhibited identical potencies (EC₅₀ 300–400 μM), demonstrating comparable PAR4 activation in these smooth muscle systems [1]. However, in platelet systems, the potency relationship diverges: mouse GYPGKF induces calcium release in both wild-type and PAR3⁻/⁻ mouse platelets, while independent data indicate the murine sequence AYPGKF (Ala¹-GYPGKF) is approximately 10- to 20-fold more potent than the human sequence GYPGQV in platelet aggregation, reflecting both species and sequence-dependent pharmacology [2]. The EC₅₀ of GYPGKF in Xenopus oocytes expressing human PAR4 is 30 μM , whereas in rat platelet aggregation the EC₅₀ is ~40 μM [3], indicating similar potency across recombinant and native platelet PAR4 systems.

Species specificity PAR4 orthologs Translational research

GYPGKF as a Validated Pharmacological Tool for PAR4 Antagonist Screening — YD-3 Inhibits GYPGKF-Induced Platelet Aggregation with IC₅₀ 0.13 μM

The PAR4 agonist peptide GYPGKF has been employed as the standard PAR4-selective stimulus in the discovery and characterization of PAR4 antagonists. The first non-peptide PAR4 antagonist, YD-3 [1-benzyl-3-(ethoxycarbonylphenyl)-indazole], was identified and validated using GYPGKF as the PAR4 agonist probe: YD-3 inhibited GYPGKF-induced aggregation of washed human platelets with an IC₅₀ of 0.13 ± 0.02 μM, producing a parallel rightward shift of the GYPGKF concentration-response curve without reducing maximal aggregation, consistent with competitive antagonism [1]. Critically, YD-3 showed no or negligible effect on platelet aggregation induced by thrombin, the PAR1 agonist SFLLRN, collagen, or U46619. In mouse platelets — where PAR4 is the direct thrombin effector — both thrombin- and GYPGKF-induced shape change and aggregation were completely inhibited by YD-3, and YD-3 selectively prevented GYPGKF-induced intracellular Ca²⁺ mobilization in human platelets [1]. This validated the GYPGKF/YD-3 pair as a selective PAR4 activation/inhibition system, establishing GYPGKF as a reference PAR4 agonist for antagonist screening campaigns.

PAR4 antagonist Drug discovery Platelet inhibition

PAR-4 (1-6) (mouse) — High-Value Research and Procurement Application Scenarios Based on Quantitative Evidence


Native-Sequence PAR4 Activation in Mouse and Rat Platelet Studies — Physiologically Relevant Thrombin Receptor Signaling

In mouse and rat platelet research, PAR4 is the direct thrombin-effector receptor (operating with PAR3 as a cofactor), and PAR1 is functionally absent from mouse platelets [1]. PAR-4 (1-6) (mouse) GYPGKF provides the native tethered ligand sequence for activating this receptor at physiologically relevant potency (EC₅₀ ~40 μM in rat platelets) [2]. This is essential for studies of PAR4-dependent platelet aggregation, secretion, integrin αIIbβ3 activation, and thrombus formation where using the gain-of-function AYPGKF analog (EC₅₀ ~15 μM) would overestimate PAR4 responsiveness. The validated use of GYPGKF in CalDAG-GEFI/PKC pathway dissection and mTOR-regulated platelet activation further establishes its role in mouse platelet signaling research [3].

PAR4-Selective Pharmacological Tool for Receptor Specificity Studies — Isolating PAR4 from PAR1/PAR2 Signaling

In mixed-receptor experimental systems (e.g., human platelets co-expressing PAR1 and PAR4, or tissues expressing PAR1, PAR2, and PAR4), the demonstrated absence of PAR1 or PAR2 cross-reactivity for GYPGKF at concentrations up to 800 μM makes it a clean PAR4-selective probe [4]. This selectivity is structurally encoded by the Tyr² residue; substitution at this position generates dual PAR1/PAR4 agonists [5]. Researchers requiring unambiguous attribution of functional responses to PAR4 — particularly in calcium signaling, smooth muscle contractility, or inflammatory mediator release assays — should select GYPGKF over less well-characterized PAR4 peptide analogs.

Reference Agonist in PAR4 Antagonist Discovery and Profiling — Reproducing Published Screening Conditions

The discovery of the first non-peptide PAR4 antagonist YD-3 (IC₅₀ 0.13 μM against GYPGKF-induced aggregation) established GYPGKF as the standard PAR4 agonist for antagonist screening [6]. Subsequent PAR4 antagonist programs (e.g., BMS-986120, vorapaxar selectivity profiling) implicitly rely on GYPGKF-based benchmarking. Procurement of the identical peptide sequence (GYPGKF, CAS 213018-42-9) is necessary to reproduce published concentration-response relationships, validate novel PAR4 antagonists against the same agonist stimulus, and ensure cross-study comparability in PAR4-targeted drug discovery.

Species-Matched PAR4 Probe for Mouse In Vivo Inflammation and Thrombosis Models

In mouse models of inflammation and thrombosis, PAR4 plays distinct roles from PAR1, and the mouse-specific tethered ligand sequence GYPGKF is the appropriate agonist for in vivo PAR4 activation studies. PAR4-activating peptides based on this sequence produce concentration-dependent contractile effects on isolated mouse tracheal segments (with smooth muscle relaxation and prostaglandin E₂ release at 100 μM) and have been used in FeCl₃-induced mouse mesenteric arteriole thrombosis models to dissect PAR4-specific contributions to thrombus formation . Using the human sequence GYPGQV in mouse models introduces species-mismatch confounds, while AYPGKF introduces supraphysiological potency artifacts. The native mouse GYPGKF sequence ensures species-appropriate PAR4 pharmacology in translational research settings.

Quote Request

Request a Quote for PAR-4 (1-6) (mouse)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.